molecular formula C22H20FNO4S B300613 5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300613
M. Wt: 413.5 g/mol
InChI Key: ZKXNCCOEQMSJNJ-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained attention due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, which may explain the compound's antidiabetic effects. Additionally, activation of PPARγ has been shown to inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to decrease blood glucose levels in diabetic animal models, indicating its potential as an antidiabetic agent. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation, making it a potential treatment for cancer and inflammatory diseases. It has also been found to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. Its antidiabetic, anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. However, a limitation of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, particularly with regards to its effects on PPARγ activation. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing more soluble derivatives of this compound to improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 3-allyl-4,5-dimethoxybenzaldehyde and 4-fluorobenzylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to yield the final compound.

Scientific Research Applications

Research on 5-(3-allyl-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits antidiabetic, anticancer, and anti-inflammatory properties. It has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

properties

Molecular Formula

C22H20FNO4S

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H20FNO4S/c1-4-5-16-10-15(11-18(27-2)20(16)28-3)12-19-21(25)24(22(26)29-19)13-14-6-8-17(23)9-7-14/h4,6-12H,1,5,13H2,2-3H3/b19-12-

InChI Key

ZKXNCCOEQMSJNJ-UNOMPAQXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)CC=C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

SMILES

COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F

Origin of Product

United States

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